Abeta/tau aggregation-IN-1
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Overview
Description
Abeta/tau aggregation-IN-1 is a compound of significant interest in the field of neurodegenerative disease research. It is primarily studied for its role in inhibiting the aggregation of tau proteins, which are associated with various tauopathies, including Alzheimer’s disease, Progressive Supranuclear Palsy, and other neurodegenerative disorders . Tau proteins are microtubule-associated proteins that stabilize microtubules in neurons. under pathological conditions, tau proteins can aggregate, forming neurofibrillary tangles that are toxic to neurons .
Preparation Methods
The synthesis of Abeta/tau aggregation-IN-1 involves several steps, including the preparation of tau protein variants and the use of specific reagents to induce aggregation. One method involves the use of recombinant tau protein fragments in a cell-free immunoassay format . Another approach includes the use of humanized mouse cortical neurons and seeds from human tau transgenic animals to create a seeding-based neuronal model . Industrial production methods are still under development, focusing on optimizing the yield and purity of the compound.
Chemical Reactions Analysis
Abeta/tau aggregation-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include heparin, RNA, and arachidonic acid, which are known to induce tau aggregation . The major products formed from these reactions are tau oligomers and fibrils, which are studied for their role in neurodegenerative diseases .
Scientific Research Applications
Abeta/tau aggregation-IN-1 has numerous scientific research applications. In chemistry, it is used to study the aggregation mechanisms of tau proteins and to develop inhibitors that can prevent or reverse this process . In biology, it helps in understanding the cellular and molecular pathways involved in tauopathies . In medicine, it is a potential therapeutic target for treating neurodegenerative diseases by preventing tau aggregation . Additionally, it has industrial applications in the development of diagnostic tools and assays for detecting tauopathies .
Mechanism of Action
The mechanism of action of Abeta/tau aggregation-IN-1 involves inhibiting the aggregation of tau proteins by binding to specific sites on the tau molecule. This prevents the formation of neurofibrillary tangles and reduces the toxicity associated with tau aggregation . The molecular targets include the microtubule-binding domains of tau, and the pathways involved are related to the stabilization of microtubules and prevention of tau misfolding .
Comparison with Similar Compounds
Abeta/tau aggregation-IN-1 is unique compared to other tau aggregation inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include methylthioninium chloride, which also inhibits tau aggregation but through different molecular interactions . Other similar compounds are tau aggregation inhibiting peptides, which target the hexapeptide motifs within tau to prevent aggregation . The uniqueness of this compound lies in its ability to prevent both the formation of tau oligomers and fibrils, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
(2E)-9-amino-10-methyl-2-(naphthalen-1-ylmethylidene)-3,4-dihydroacridin-10-ium-1-one;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O.HI/c1-27-21-12-5-4-11-20(21)24(26)23-22(27)14-13-18(25(23)28)15-17-9-6-8-16-7-2-3-10-19(16)17;/h2-12,15,26H,13-14H2,1H3;1H/b18-15+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWPPSSEAGEKIT-FLNCGGNMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2CCC(=CC3=CC=CC4=CC=CC=C43)C(=O)C2=C(C5=CC=CC=C51)N.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=C2CC/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)C2=C(C5=CC=CC=C51)N.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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